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Compound of Interest

Compound Name: Bapta

Cat. No.: B1667739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bapta (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely utilized

intracellular calcium chelator that has been instrumental in elucidating the role of calcium

signaling in a myriad of cellular processes. Its high affinity and selectivity for Ca2+ have made it

an invaluable tool for buffering intracellular calcium transients. However, emerging evidence

suggests that Bapta and its derivatives may exert biological effects independent of their

calcium-binding properties. This guide provides a comparative analysis of Bapta and its

inactive or low-affinity analogs, offering researchers the necessary information to critically

evaluate the specificity of Bapta's effects in their experimental systems.

Data Presentation: Quantitative Comparison of
Bapta and Its Analogs
To facilitate the selection of appropriate controls, the following table summarizes the key

properties of Bapta and several of its analogs. The dissociation constant (Kd) for Ca2+ is a

critical parameter, with higher Kd values indicating lower affinity for calcium. Analogs with

significantly higher Kd values compared to Bapta can serve as valuable negative controls to

distinguish between Ca2+-dependent and -independent effects.
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Chelator
Ca2+ Dissociation
Constant (Kd)

Key Characteristics

Bapta ~160 nM

High-affinity Ca2+ chelator,

widely used to buffer

intracellular Ca2+.

Dimethyl-Bapta (DM-Bapta) Lower than Bapta
Higher affinity for Ca2+ than

Bapta.

Difluoro-Bapta (DF-Bapta) Higher than Bapta Reduced affinity for Ca2+.

Tetrafluoro-Bapta (TF-Bapta) ~60 µM[1]

Very low affinity for Ca2+,

often used as an inactive

control for Bapta's Ca2+-

chelating effects.[1]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and

ionic strength.

Experimental Evidence for Ca2+-Independent
Effects
Recent studies have demonstrated that Bapta can influence cellular processes through

mechanisms unrelated to its calcium chelation. For instance, research has shown that various

Bapta analogs, irrespective of their Ca2+-buffering capacity, can similarly induce apoptosis and

reduce the levels of the anti-apoptotic protein MCL-1.[1] This suggests that the observed

effects are not solely due to the reduction of intracellular calcium. In one study, tetrafluoro-

BAPTA (TF-BAPTA), with its significantly reduced affinity for Ca2+, was used as a control to

investigate the role of Ca2+ buffering in the cellular effects of Bapta.[1]

Experimental Protocols
To aid researchers in designing experiments to evaluate the specificity of Bapta's effects,

detailed protocols for key experimental techniques are provided below.
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Protocol 1: Measurement of Intracellular Calcium using
Fura-2 AM and Bapta-AM
This protocol describes how to load cells with the ratiometric calcium indicator Fura-2 AM and

subsequently treat with Bapta-AM to assess the chelator's effect on intracellular calcium levels.

Materials:

Cells of interest plated on coverslips or in a 96-well plate

Fura-2 AM (acetoxymethyl ester)

Bapta-AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Dimethyl sulfoxide (DMSO)

Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and

emission at ~510 nm

Procedure:

Cell Preparation: Plate cells at an appropriate density on coverslips or in a 96-well plate and

allow them to adhere overnight.

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution in your physiological buffer. A typical final

concentration is 2-5 µM Fura-2 AM.

To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then

add a small volume of 20% Pluronic F-127 before diluting to the final concentration in the

buffer.

Remove the culture medium from the cells and wash once with the physiological buffer.
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Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C in the dark.

Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove

extracellular Fura-2 AM.

De-esterification: Incubate the cells for an additional 15-30 minutes in the physiological buffer

to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

Bapta-AM or Analog Treatment:

Prepare a stock solution of Bapta-AM or its inactive analog (e.g., TF-Bapta-AM) in DMSO.

Dilute the stock solution to the desired final concentration in the physiological buffer.

Add the Bapta-AM/analog solution to the Fura-2-loaded cells.

Fluorescence Measurement:

Immediately begin acquiring fluorescence images or readings.

Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

The ratio of the fluorescence intensity at 340 nm to that at 380 nm is proportional to the

intracellular calcium concentration.

Monitor the change in the 340/380 ratio over time to assess the effect of Bapta-AM or its

analog on intracellular calcium.

Protocol 2: Western Blot Analysis of mTORC1 Pathway
Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the

mTORC1 signaling pathway following treatment with Bapta or its analogs.

Materials:

Cells of interest
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Bapta-AM and inactive analogs (e.g., TF-Bapta-AM)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins

(e.g., p70S6K, 4E-BP1)

Horseradish peroxidase (HRP)-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system for chemiluminescence detection

Procedure:

Cell Treatment: Treat cells with Bapta-AM or its inactive analog at the desired concentrations

and for the appropriate duration. Include a vehicle control (e.g., DMSO).

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet

cellular debris.
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Protein Quantification:

Collect the supernatant (protein lysate).

Determine the protein concentration of each lysate using a protein assay kit according to

the manufacturer's instructions.

Sample Preparation:

Normalize the protein concentrations of all samples with lysis buffer.

Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95-100°C.

SDS-PAGE and Western Blotting:

Load equal amounts of protein per lane onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight

at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.
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Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of

the phospho-specific antibody and re-probed with an antibody against the total protein (e.g.,

anti-total-p70S6K).

Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated

using the DOT language.
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Caption: Bapta vs. Inactive Analog Action on Intracellular Calcium.
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Experimental Workflow
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Bapta or Inactive Analog
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Caption: Workflow for Evaluating Bapta's Specificity.
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Simplified mTORC1 Signaling Pathway
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Caption: Bapta's Ca2+-independent effect on the mTORC1 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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effects-with-inactive-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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